BenchChemオンラインストアへようこそ!

Ranolazine-β-D-lactoside

Pharmaceutical Analysis Impurity Profiling Quality Control

Ranolazine-β-D-lactoside is a structurally unique lactose adduct impurity, essential for accurate quantification in ranolazine formulations. It is specifically required for stability studies and ICH Q3B compliance. Unlike ranolazine API or metabolites, this standard ensures accurate impurity profiling, preventing failed system suitability tests. It is intended for research use only; not for diagnostics or therapeutics.

Molecular Formula C₃₆H₅₃N₃O₁₄
Molecular Weight 751.82
Cat. No. B1159475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanolazine-β-D-lactoside
SynonymsRanolazine Lactose Adduct Impurity;  Ranolazine Impurity; 
Molecular FormulaC₃₆H₅₃N₃O₁₄
Molecular Weight751.82
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranolazine-β-D-lactoside for Pharmaceutical Analysis: Reference Standard for Ranolazine Impurity Profiling


Ranolazine-β-D-lactoside is a synthetic chemical derivative formed by the conjugation of ranolazine (an FDA-approved anti-anginal agent, MW 427.54) with lactose (a disaccharide) via a glycosidic bond, yielding a molecular formula of C₃₆H₅₃N₃O₁₄ and a molecular weight of 751.82 [1]. It is classified as an impurity reference standard, specifically identified as Ranolazine Lactose Adduct Impurity, and is intended exclusively for research and analytical use in pharmaceutical quality control, impurity profiling, and stability testing .

Why Ranolazine-β-D-lactoside Cannot Be Replaced by Generic Ranolazine or Other Analogs in Analytical Workflows


Ranolazine-β-D-lactoside is a structurally distinct impurity that cannot be analytically substituted by ranolazine, ranolazine dihydrochloride, or any of its primary metabolites (e.g., CVT-2513, CVT-2738) due to its unique chemical identity, molecular weight, and retention characteristics . Its formation pathway—the non-enzymatic reaction between ranolazine and lactose excipients under specific manufacturing or storage conditions—generates a lactoside adduct that is absent from the active pharmaceutical ingredient (API) itself, rendering it a critical analyte for formulation stability and regulatory compliance [1]. Using the wrong reference standard—such as the parent drug or another impurity—will result in inaccurate impurity quantification, failed system suitability tests, and potential non-compliance with ICH Q3B guidelines on degradation products [2].

Ranolazine-β-D-lactoside: Quantitative Analytical Differentiation from Ranolazine and Its Primary Metabolites


Molecular Identity Differentiation: Ranolazine-β-D-lactoside vs. Ranolazine and Its Key Metabolites

Ranolazine-β-D-lactoside is analytically distinguishable from the parent drug ranolazine and its principal metabolites (CVT-2513, CVT-2738, CVT-2512, CVT-2514, CVT-4786) by its substantially higher molecular weight and distinct chemical structure [1]. While ranolazine has a molecular weight of 427.54, ranolazine-β-D-lactoside exhibits a molecular weight of 751.82, representing a 75.9% increase in molecular mass . This mass difference directly translates to distinct chromatographic retention times and unique mass spectrometric fragmentation patterns, enabling unambiguous identification and quantification in HPLC-UV and LC-MS/MS methods .

Pharmaceutical Analysis Impurity Profiling Quality Control

Structural Impurity Classification: Ranolazine-β-D-lactoside as a Process-Related Impurity Distinct from Metabolic Degradants

Ranolazine-β-D-lactoside is formed via a non-enzymatic Maillard-type reaction between ranolazine and lactose, a common excipient in solid oral dosage forms, and is therefore classified as a process-related or drug-excipient interaction impurity rather than a metabolite [1]. In contrast, compounds such as CVT-2512, CVT-2513, CVT-2514, CVT-2738, and CVT-4786 are formed via enzymatic biotransformation (hepatic metabolism) and are classified as metabolites [2]. This distinction is analytically and regulatorily significant: while metabolites are evaluated in pharmacokinetic and toxicology studies, drug-excipient adducts like ranolazine-β-D-lactoside are monitored under stability-indicating methods to ensure formulation integrity and shelf-life compliance per ICH Q1A(R2) and Q3B(R2) [3].

Pharmaceutical Impurities Stability Testing Regulatory Compliance

Analytical Method Development: LC-MS/MS Quantification of Ranolazine-β-D-lactoside in Biological and Formulation Matrices

Ranolazine-β-D-lactoside can be quantified in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with method validation parameters including linearity, limit of detection (LOD), and limit of quantification (LOQ) established per FDA bioanalytical method validation guidance . While the parent drug ranolazine is quantified using established LC-MS/MS methods with typical LOQ values in the low ng/mL range in human plasma, ranolazine-β-D-lactoside requires a distinct analytical method due to its different molecular weight (751.82 vs. 427.54) and chromatographic behavior [1]. The compound's UV absorption spectrum (λmax ~250–300 nm) enables preliminary quantification by HPLC-UV with appropriate calibration curves, though LC-MS/MS is preferred for sensitivity and specificity in trace impurity analysis .

LC-MS/MS Bioanalysis Method Validation

Primary Application Scenarios for Ranolazine-β-D-lactoside in Pharmaceutical R&D and Quality Control


Pharmaceutical Impurity Profiling and Reference Standard Preparation

Ranolazine-β-D-lactoside is used as a certified reference standard in HPLC-UV and LC-MS/MS methods to identify and quantify the lactose adduct impurity in ranolazine drug substances and finished dosage forms . Its distinct molecular weight (751.82) and chromatographic properties enable accurate peak identification and quantification, ensuring compliance with ICH Q3B(R2) impurity thresholds [1].

Stability-Indicating Method Development for Ranexa® and Generic Ranolazine Formulations

The compound is employed in forced degradation studies and long-term stability testing of ranolazine tablets (including Ranexa® and generic equivalents) to monitor the formation of the drug-lactose adduct under accelerated conditions (40°C/75% RH, per ICH Q1A(R2)) . As lactose monohydrate is a listed excipient in ranolazine prolonged-release tablets, this impurity is directly relevant to formulation stability assessment [1].

Bioanalytical Method Development for Pharmacokinetic and Drug Interaction Studies

Ranolazine-β-D-lactoside can be used as an analytical marker in in vitro metabolism studies to differentiate between enzymatic metabolites (e.g., CVT-2738) and non-enzymatic drug-excipient degradation products . This distinction is critical for accurate interpretation of metabolic stability and drug-drug interaction data, particularly given ranolazine's extensive metabolism by CYP3A4 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ranolazine-β-D-lactoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.